molecular formula C6H5NO B12091399 3-Methylfuran-2-carbonitrile

3-Methylfuran-2-carbonitrile

Cat. No.: B12091399
M. Wt: 107.11 g/mol
InChI Key: WOTHMXKTLKXPGE-UHFFFAOYSA-N
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Description

3-Methylfuran-2-carbonitrile is an organic compound with the molecular formula C6H5NO It belongs to the furan family, characterized by a five-membered aromatic ring containing one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Methylfuran-2-carbonitrile can be synthesized through several methods. One common approach involves the reaction of ethyl 2-chloro-3-oxobutanoate with malonic acid dinitrile in the presence of sodium ethoxide, yielding ethyl 5-amino-4-cyano-2-methylfuran-3-carboxylate . Another method includes the condensation of acetylacetone with ethyl bromopyruvate, followed by cyclization and aromatization to form the desired furan derivative .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 3-Methylfuran-2-carbonitrile undergoes various chemical reactions, including oxidation, reduction, and substitution. It can react with oxidizing agents to form corresponding furan derivatives. Reduction reactions can convert it into different furan-based compounds with altered functional groups.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Reaction conditions often involve controlled temperatures and solvents like dichloromethane or ethanol to facilitate the desired transformations.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield furan-2-carboxylic acid derivatives, while reduction can produce furan-2-methanol derivatives .

Scientific Research Applications

3-Methylfuran-2-carbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methylfuran-2-carbonitrile involves its interaction with specific molecular targets and pathways. It can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

  • 2-Methylfuran-3-carbonitrile
  • 3-Methylfuran-2-carboxylic acid
  • 2,5-Dimethylfuran

Comparison: 3-Methylfuran-2-carbonitrile is unique due to its specific substitution pattern on the furan ring, which imparts distinct chemical reactivity and biological activity compared to its analogs. For instance, 2-Methylfuran-3-carbonitrile has a different substitution position, leading to variations in its chemical behavior and applications .

Properties

IUPAC Name

3-methylfuran-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5NO/c1-5-2-3-8-6(5)4-7/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOTHMXKTLKXPGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC=C1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

107.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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